3-Chloro-2-nitrobenzoic acid
Overview
Description
3-Chloro-2-nitrobenzoic acid: is an organic compound with the molecular formula C7H4ClNO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the third position and a nitro group at the second position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
It is known to form compounds with quinoline derivatives , suggesting potential interactions with biological targets that bind these derivatives.
Mode of Action
It is known to form hydrogen-bonded structures with isomeric compounds of quinoline . This suggests that it may interact with its targets through hydrogen bonding, leading to changes in the target’s function or structure.
Biochemical Pathways
The compound’s interaction with quinoline derivatives suggests that it may influence pathways involving these molecules
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and low skin permeation . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .
Result of Action
Given its interactions with quinoline derivatives , it may influence cellular processes involving these molecules
Action Environment
The action, efficacy, and stability of 3-Chloro-2-nitrobenzoic acid can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and thus its action . Additionally, factors such as pH and temperature could potentially impact the compound’s stability and interaction with its targets.
Biochemical Analysis
Biochemical Properties
3-Chloro-2-nitrobenzoic acid plays a significant role in biochemical reactions due to its structural properties. It is known to interact with various enzymes and proteins, influencing their activity. For instance, it has been used in the preparation of 2-amino-3-chlorobenzonitrile and 3-chloro-2-nitrobenzaldehyde . The interactions of this compound with enzymes often involve hydrogen bonding and electrostatic interactions, which can alter the enzyme’s conformation and activity. Additionally, it can form hydrogen-bonded structures with quinoline, indicating its potential to interact with other aromatic compounds .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s nitro group is known to participate in redox reactions, which can generate reactive oxygen species (ROS). These ROS can affect cell signaling pathways and lead to oxidative stress, impacting gene expression and cellular metabolism . Furthermore, the presence of the chlorine atom can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular components.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. The nitro group can undergo reduction to form reactive intermediates, which can interact with nucleophilic sites on biomolecules, leading to enzyme inhibition or activation . The compound can also bind to specific proteins, altering their structure and function. For example, its interaction with enzymes can involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by environmental factors such as pH, temperature, and light exposure. Studies have shown that this compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation . Long-term effects on cellular function have been observed in in vitro studies, where the compound’s continuous presence can lead to cumulative oxidative stress and cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions. At higher doses, it can cause significant toxic effects, including oxidative stress, inflammation, and cellular apoptosis . Threshold effects have been observed, where a specific dosage range leads to a marked increase in adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as nitroreductases, which reduce the nitro group to form amino derivatives . These metabolic transformations can influence the compound’s activity and toxicity. Additionally, the presence of the chlorine atom can affect the compound’s metabolic stability and its interaction with other metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound’s lipophilicity facilitates its diffusion across cell membranes, allowing it to reach intracellular targets . It can interact with transporters and binding proteins, which can modulate its distribution and localization within the cell . The compound’s distribution can also be affected by its binding affinity to plasma proteins, influencing its bioavailability and activity.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound can localize to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can exert its effects . Targeting signals and post-translational modifications can direct the compound to these compartments, influencing its interaction with cellular components and its overall activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-2-nitrobenzoic acid can be synthesized through several methods:
Nitration of 3-chlorobenzoic acid: This involves the nitration of 3-chlorobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Chlorination of 2-nitrobenzoic acid: This method involves the chlorination of 2-nitrobenzoic acid using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods: Industrial production of this compound often involves the nitration of 3-chlorobenzoic acid due to its efficiency and cost-effectiveness. The process is carried out in large reactors with precise control over temperature and reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Reduction: 3-Chloro-2-nitrobenzoic acid can undergo reduction reactions to form 3-chloro-2-aminobenzoic acid. Common reducing agents include iron powder in the presence of hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.
Esterification: It can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid, or palladium on carbon with hydrogen gas.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Esterification: Alcohols and an acid catalyst such as sulfuric acid.
Major Products:
Reduction: 3-Chloro-2-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Esterification: Esters of this compound.
Scientific Research Applications
3-Chloro-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.
Medicine: It serves as a building block for the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Chloro-3-nitrobenzoic acid: Similar structure but with different positions of the chlorine and nitro groups.
4-Chloro-2-nitrobenzoic acid: Chlorine and nitro groups are at different positions compared to 3-chloro-2-nitrobenzoic acid.
3-Nitrobenzoic acid: Lacks the chlorine substituent.
Uniqueness: this compound is unique due to the specific positioning of the chlorine and nitro groups, which influences its reactivity and the types of reactions it can undergo. This positioning allows for selective reactions that may not be possible with other similar compounds.
Properties
IUPAC Name |
3-chloro-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4/c8-5-3-1-2-4(7(10)11)6(5)9(12)13/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHSXYHBMFKRBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197259 | |
Record name | 3-Chloro-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4771-47-5 | |
Record name | 3-Chloro-2-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4771-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-nitrobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004771475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-2-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.012 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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